molecular formula C22H22Cl2N2O2 B3108462 Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate CAS No. 165739-64-0

Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate

Cat. No.: B3108462
CAS No.: 165739-64-0
M. Wt: 417.3 g/mol
InChI Key: VPOORTOQZRUGCB-UHFFFAOYSA-N
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Description

This compound features a rigid tricyclic core (4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaene) substituted with two chlorine atoms at positions 5 and 12. A piperidine ring is fused via a conjugated ylidene bond at position 2 of the tricyclic system, with an ethyl carboxylate group at the 1-position of the piperidine. The dichloro substituents enhance electron-withdrawing effects, influencing reactivity and binding interactions.

Properties

IUPAC Name

ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N2O2/c1-2-28-22(27)26-11-9-14(10-12-26)20-18-7-6-17(23)13-16(18)4-3-15-5-8-19(24)25-21(15)20/h5-8,13H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOORTOQZRUGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)Cl)C=C(C=C3)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

2-ChloroLoratadine, also known as Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate, is a derivative of Loratadine. Loratadine is a second-generation antihistamine. The primary targets of Loratadine are the H1 histamine receptors . These receptors play a crucial role in allergic reactions, and their inhibition helps manage symptoms of allergic rhinitis and urticaria.

Mode of Action

2-ChloroLoratadine, like Loratadine, acts as a selective inverse agonist for peripheral H1 histamine receptors. When an allergic reaction occurs, histamine is released and binds to these receptors, causing symptoms such as sneezing, itching, and watery eyes. 2-ChloroLoratadine intervenes by blocking this binding, effectively halting the allergic reaction.

Biological Activity

Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This compound, also known as 2-chloro loratadine, is structurally related to the well-known antihistamine loratadine and has garnered interest in medicinal chemistry for its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C23_{23}H24_{24}Cl2_{2}N2_{2}O2_{2}, with a molecular weight of approximately 550.1 g/mol. The compound features a dichlorinated structure and an extended hexatriene system that may contribute to its distinct biological activities compared to its analogs.

Pharmacological Properties

Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca) has been investigated for various pharmacological properties:

  • Antihistaminic Activity : Similar to loratadine, it may exhibit antihistaminic effects useful in treating allergic reactions.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that warrant further exploration.
  • Interaction with Biological Targets : Research indicates that this compound interacts with several biological targets, including histamine receptors and enzymes involved in inflammatory pathways.

Synthesis and Modification

The synthesis of this compound typically requires multi-step organic reactions that necessitate careful control of reaction conditions to ensure high yields and purity. Modifications of the compound are essential for enhancing its biological activity or synthesizing analogs.

Comparative Analysis with Related Compounds

The following table summarizes the structural types and notable activities of related compounds:

Compound NameStructure TypeNotable Activity
Ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca)TricyclicAntihistaminic
LoratadinePiperidine derivativeAntihistaminic
CetirizinePiperazine derivativeAntihistaminic

The uniqueness of Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]) lies in its specific dichlorinated structure which may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound through various experimental approaches:

  • In Vitro Studies : Laboratory experiments have demonstrated the compound's ability to inhibit histamine-induced responses in cell cultures.
  • Animal Models : In vivo studies using animal models have shown promising results in reducing allergic symptoms when administered at therapeutic doses.
  • Mechanistic Studies : Research has elucidated the mechanisms by which this compound exerts its biological effects, including receptor binding affinity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of tricyclic heterocycles with piperidine or piperidine-derived substituents. Key structural analogues include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate 4-azatricyclo[9.4.0.0³,⁸]pentadeca-hexaene 5,13-dichloro; ethyl carboxylate at piperidine-1 ~454.3 (estimated) High halogen content, conjugated ylidene linkage
5-[4-(Oxopiperidin-1-yl)benzylidene]thiazolidine-2,4-dione (4a) Benzylidene-thiazolidinedione Oxopiperidin-1-yl; thiazolidine-2,4-dione 302.10 Non-chlorinated; polar dione moiety enhances solubility
Nortriptyline Hydrochloride Tricyclo[9.4.0.0³,⁸]pentadeca-hexaene Methylamine side chain; no halogen substituents 299.84 Clinically used tricyclic antidepressant; lacks ester/chlorine groups
(1-Methylpiperidin-2-yl)methyl 2-hydroxy-7-azatricyclo[9.4.0.0³,⁸]pentadeca-hexaene-2-carboxylate 7-azatricyclo[9.4.0.0³,⁸]pentadeca-hexaene 1-Methylpiperidinyl; hydroxy-carboxylate ~390.4 (estimated) Hydroxy group may influence hydrogen bonding

Physicochemical Properties

  • Solubility: Dichloro substituents and the ethyl carboxylate likely reduce aqueous solubility compared to non-halogenated analogues like 4a (polar thiazolidinedione) but improve lipid membrane permeability .
  • Spectroscopic Features :
    • ¹H NMR : The ylidene proton in the target compound would resonate downfield (δ ~7.5–8.0 ppm) due to conjugation with the electron-withdrawing tricyclic core, analogous to signals in 4b (δ 7.50 ppm) .
    • Mass Spectrometry : Expected [M+H]+ peak at m/z ~454.3, distinct from smaller analogues like 4a (m/z 301.9) .

Pharmacological and Functional Comparisons

  • Mechanistic Insights: Tricyclic Antidepressants (e.g., Nortriptyline): Inhibit serotonin/norepinephrine reuptake via tertiary amine side chains . The target compound lacks this moiety, suggesting a divergent mechanism (e.g., receptor antagonism or enzyme inhibition). Thiazolidinedione Derivatives (e.g., 4a): Polar dione groups often target metabolic enzymes (e.g., PPAR-γ). The dichloro/ester substituents in the target compound may shift activity toward CNS targets .
  • Biological Activity: No direct data are provided for the target compound, but chlorinated tricyclics (e.g., 8b and 8c in ) often exhibit enhanced receptor binding affinity due to halogen-induced hydrophobicity and van der Waals interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Reactant of Route 2
Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate

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